molecular formula C10H14N2O3S B8778495 n-Propyl-4-sulfamoylbenzamide CAS No. 5462-24-8

n-Propyl-4-sulfamoylbenzamide

Cat. No. B8778495
CAS RN: 5462-24-8
M. Wt: 242.30 g/mol
InChI Key: YWNDDZRHHBUBPB-UHFFFAOYSA-N
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Description

N-Propyl-4-sulfamoylbenzamide is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Propyl-4-sulfamoylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Propyl-4-sulfamoylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5462-24-8

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-propyl-4-sulfamoylbenzamide

InChI

InChI=1S/C10H14N2O3S/c1-2-7-12-10(13)8-3-5-9(6-4-8)16(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

YWNDDZRHHBUBPB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 10 g (0.05 mol) of 4-sulfamoylbenzoic acid are dissolved in 100 ml of tetrahydrofuran and admixed with 8.1 g (0.05 mol) of N,N′-carbonyldiimidazole. After 30 minutes at room temperature and a further 30 minutes at reflux temperature, 2.9 g (0.05 mol) of propylamine are added at room temperature. After 2 hours, the reaction mixture is concentrated and stirred with water, the precipitate is filtered off with suction and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three

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